molecular formula C23H27N3O5S B2942101 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide CAS No. 1042974-64-0

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide

Cat. No.: B2942101
CAS No.: 1042974-64-0
M. Wt: 457.55
InChI Key: OFJKFWBAOKOEBI-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide (CAS 1042974-64-0) is a synthetic organic compound with a molecular formula of C 23 H 27 N 3 O 5 S and a molecular weight of 457.54 g/mol . This complex molecule features a piperazine ring core, which is a common structural motif in medicinal chemistry, further functionalized with benzenesulfonyl, benzamide, and butanoyl groups. Its specific three-dimensional structure and electron distribution, defined by its SMILES notation, make it a valuable intermediate for constructing more complex chemical entities . The primary research application of this compound is as a key building block in chemical synthesis and drug discovery efforts. Compounds with piperazine and sulfonamide functionalities are frequently investigated for their potential biological activities and their ability to interact with various enzymatic targets. Researchers utilize this chemical in the design and development of novel pharmacologically active molecules, leveraging its structure to explore structure-activity relationships (SAR) . It is supplied with a high purity level of 90% and above, ensuring consistency and reliability in experimental results . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-2-9-20(27)25-14-16-26(17-15-25)23(29)22(24-21(28)18-10-5-3-6-11-18)32(30,31)19-12-7-4-8-13-19/h3-8,10-13,22H,2,9,14-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJKFWBAOKOEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions (above 180°C) between carboxylic acids and amines . This method is efficient but may not be suitable for all functionalized molecules due to the high temperatures required.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Reported Activities Reference
N-[1-(Benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide Reference compound C₂₄H₂₈N₃O₅S ~486.5 Inferred enzyme modulation (structural analogy)
N-(2-(4-Butyrylpiperazin-1-yl)-1-((4-fluorophenyl)sulfonyl)-2-oxoethyl)-2-methylbenzamide 4-Fluorophenylsulfonyl; 2-methylbenzamide C₂₄H₂₈FN₃O₅S 489.6 Not explicitly stated; likely similar pharmacokinetic profile
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone ring (4-membered) instead of piperazine C₁₉H₁₆Cl₂N₃O₃ 420.3 Potent antimicrobial activity (MIC = 1.86 µM/mL)
N-(2-(5-(4-Nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide Thiazolidinone ring (5-membered with S and N) C₂₆H₂₀ClN₄O₅S 542.0 Antimicrobial and anticancer (IC₅₀ = 18.59 µM)
N-(2-(Benzylamino)-2-oxoethyl)benzamide Benzylamino substituent; lacks sulfonyl/piperazine C₁₆H₁₅N₂O₂ 267.3 Pancreatic β-cell activity (synthetic scaffold)
Key Observations :

Azetidinone derivatives (e.g., compound 4 in ) exhibit strong antimicrobial activity due to their rigid structure and chloro substituents, which enhance membrane penetration .

Substituent Effects: The benzenesulfonyl group in the target compound likely improves metabolic stability compared to analogs with simple benzamide or benzylamino groups . Fluorine substitution (e.g., in ) may enhance bioavailability by reducing oxidative metabolism, though it introduces steric and electronic changes .

QSAR Insights :

  • Topological parameters (e.g., Balaban index) and electronic descriptors (e.g., HOMO energy) govern antimicrobial and anticancer activities in analogs . The target compound’s piperazine and sulfonyl groups may optimize these parameters for enhanced activity.

Pharmacological Potential

While direct data are unavailable, structural parallels suggest:

  • Enzyme Inhibition : The benzenesulfonyl and piperazine motifs are common in protease or kinase inhibitors (e.g., ’s pharmacological chaperones) .
  • Anticancer Activity : Piperazine derivatives often target histone deacetylases (HDACs) or protein-protein interactions .

Biological Activity

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzenesulfonyl group and a butanoylpiperazine moiety. This structural configuration is believed to contribute significantly to its biological activity.

Structural Formula

The IUPAC name of the compound is this compound. Its chemical formula can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological pathways. Research indicates that it may act on the following targets:

  • NAMPT Inhibition : The compound has been identified as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide Phosphoribosyltransferase) inhibition. This action is crucial for cancer metabolism and proliferation .
  • Neuroleptic Activity : Preliminary studies suggest that similar benzamide derivatives exhibit neuroleptic properties, hinting at potential applications in treating psychiatric disorders .

Therapeutic Applications

The biological activity of this compound indicates potential therapeutic uses in various medical fields:

  • Oncology : By inhibiting NAMPT, the compound may serve as a therapeutic agent in cancer treatment, particularly in tumors that rely on NAD+ for growth.
  • Psychiatry : Given its neuroleptic-like activity, it could be explored for the treatment of psychotic disorders.

1. Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that compounds structurally similar to this compound effectively inhibit the proliferation of cancer cell lines by disrupting NAD+ biosynthesis. For instance, a study reported a significant reduction in cell viability in breast cancer cell lines treated with NAMPT inhibitors .

2. Neuropharmacological Effects

Research on benzamide derivatives has shown that they can modulate dopaminergic pathways, leading to reduced stereotypic behaviors in animal models. One study highlighted a particular derivative that was significantly more effective than traditional antipsychotics, suggesting a promising avenue for further exploration with this compound .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeActivity TypeReference
This compoundNAMPTInhibitor
Benzamide Derivative ADopamine ReceptorAntipsychotic
Benzamide Derivative BNAMPTAntitumor

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